Cas no 2137687-49-9 (3-Thiopheneacetamide, tetrahydro-)

3-Thiopheneacetamide, tetrahydro- 化学的及び物理的性質
名前と識別子
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- 3-Thiopheneacetamide, tetrahydro-
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- インチ: 1S/C6H11NOS/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H2,7,8)
- InChIKey: URFVEIHCCVHLOP-UHFFFAOYSA-N
- ほほえんだ: C1SCCC1CC(N)=O
計算された属性
- せいみつぶんしりょう: 145.05613515g/mol
- どういたいしつりょう: 145.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
3-Thiopheneacetamide, tetrahydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-360168-0.5g |
2-(thiolan-3-yl)acetamide |
2137687-49-9 | 0.5g |
$1111.0 | 2023-03-07 | ||
Enamine | EN300-360168-2.5g |
2-(thiolan-3-yl)acetamide |
2137687-49-9 | 2.5g |
$2268.0 | 2023-03-07 | ||
Enamine | EN300-360168-0.05g |
2-(thiolan-3-yl)acetamide |
2137687-49-9 | 0.05g |
$972.0 | 2023-03-07 | ||
Enamine | EN300-360168-5.0g |
2-(thiolan-3-yl)acetamide |
2137687-49-9 | 5.0g |
$3355.0 | 2023-03-07 | ||
Enamine | EN300-360168-1.0g |
2-(thiolan-3-yl)acetamide |
2137687-49-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-360168-0.1g |
2-(thiolan-3-yl)acetamide |
2137687-49-9 | 0.1g |
$1019.0 | 2023-03-07 | ||
Enamine | EN300-360168-10.0g |
2-(thiolan-3-yl)acetamide |
2137687-49-9 | 10.0g |
$4974.0 | 2023-03-07 | ||
Enamine | EN300-360168-0.25g |
2-(thiolan-3-yl)acetamide |
2137687-49-9 | 0.25g |
$1065.0 | 2023-03-07 |
3-Thiopheneacetamide, tetrahydro- 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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6. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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8. Book reviews
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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3-Thiopheneacetamide, tetrahydro-に関する追加情報
Research Brief on 3-Thiopheneacetamide, tetrahydro- (CAS: 2137687-49-9): Recent Advances and Applications
The compound 3-Thiopheneacetamide, tetrahydro- (CAS: 2137687-49-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring a tetrahydrothiophene core with an acetamide functional group, has shown promise in various areas including drug discovery, medicinal chemistry, and biochemical studies. Recent literature highlights its role as a versatile scaffold for the development of novel bioactive molecules targeting a range of diseases.
Several studies published in 2023-2024 have explored the synthetic pathways and pharmacological properties of 3-Thiopheneacetamide, tetrahydro-. A notable publication in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of small molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The researchers utilized the compound's structural flexibility to develop analogs with improved binding affinity to oncogenic targets, particularly in the Ras signaling pathway.
In neuropharmacology research, 3-Thiopheneacetamide, tetrahydro- has shown potential as a modulator of neurotransmitter systems. A recent study in ACS Chemical Neuroscience reported its activity as a positive allosteric modulator of GABA receptors, suggesting possible applications in anxiety and epilepsy disorders. The compound's ability to cross the blood-brain barrier while maintaining metabolic stability makes it particularly interesting for CNS-targeted drug development.
The compound's physicochemical properties have been extensively characterized in recent computational and experimental studies. Research published in Bioorganic & Medicinal Chemistry Letters employed molecular dynamics simulations to analyze the conformational flexibility of 3-Thiopheneacetamide, tetrahydro-, revealing insights into its binding modes with various biological targets. These findings are informing the rational design of more potent and selective derivatives.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable routes to produce 3-Thiopheneacetamide, tetrahydro-. A 2024 publication in Organic Process Research & Development described a novel biocatalytic approach using engineered enzymes that significantly improved yield and reduced environmental impact compared to traditional synthetic methods. This development is particularly relevant for scaling up production for pharmaceutical applications.
Ongoing clinical research is exploring the safety profile and pharmacokinetics of 3-Thiopheneacetamide, tetrahydro--based compounds. Preliminary results from phase I trials of a derivative targeting inflammatory pathways show favorable tolerability and predictable linear pharmacokinetics, as reported in the European Journal of Pharmaceutical Sciences. These findings support further investigation into therapeutic applications.
Looking forward, the versatility of 3-Thiopheneacetamide, tetrahydro- continues to inspire innovative research directions. Current investigations are exploring its potential in targeted drug delivery systems, particularly in nanoparticle formulations for cancer therapy. Additionally, its application in proteolysis-targeting chimeras (PROTACs) represents an exciting frontier in drug discovery, with several research groups reporting promising preclinical results.
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